

# CAS number and molecular formula for Abemaciclib-D5

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## Compound of Interest

Compound Name: Abemaciclib-D5

Cat. No.: B13843999

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## Abemaciclib-D5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Abemaciclib-D5**, a deuterated analog of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Abemaciclib. This document furnishes its fundamental chemical properties, a summary of its mechanism of action, relevant experimental protocols, and key quantitative data to support research and development activities.

## Core Chemical and Physical Data

**Abemaciclib-D5** is a stable, isotopically labeled form of Abemaciclib, which is utilized in research as an internal standard for quantitative analysis or as a tool to investigate the metabolic fate of the parent drug.

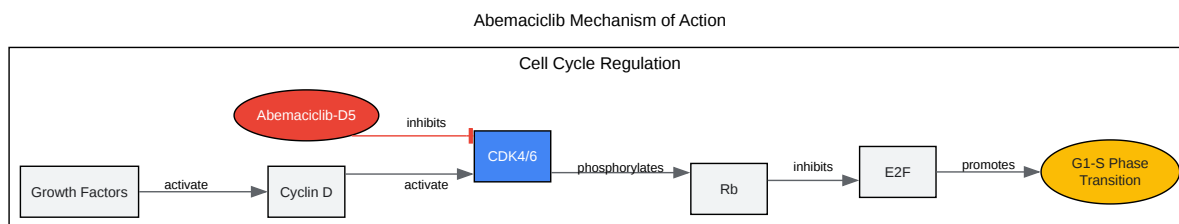
Property	Value
CAS Number	1809251-51-1[1]
Molecular Formula	C <sub>27</sub> H <sub>27</sub> D <sub>5</sub> F <sub>2</sub> N <sub>8</sub> [1]
Molecular Weight	511.62 g/mol [1]
Appearance	Pale yellow solid
Solubility	Soluble in DMSO
Storage Condition	2 - 8°C

## Mechanism of Action and Signaling Pathways

Abemaciclib is a selective and potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6). These kinases are critical regulators of the cell cycle, specifically in the transition from the G1 to the S phase.

The primary mechanism of action involves the inhibition of the phosphorylation of the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis and cell cycle progression. By inhibiting CDK4/6, Abemaciclib maintains Rb in its active, hypophosphorylated state, leading to a G1 cell cycle arrest and subsequent suppression of tumor cell proliferation.

Beyond the canonical CDK4/6-Rb axis, Abemaciclib has been shown to influence other signaling pathways, including the mTOR and Hippo pathways, which can also contribute to its anti-tumor effects.



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Figure 1: Simplified signaling pathway of Abemaciclib's mechanism of action.

## Experimental Protocols

The following are representative protocols for key experiments involving Abemaciclib. These methodologies can be adapted for studies using **Abemaciclib-D5**.

### In Vitro Cell Proliferation Assay

This protocol outlines a typical procedure to assess the anti-proliferative effects of Abemaciclib on cancer cell lines.

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well in their respective growth medium and incubate overnight.
- **Compound Treatment:** Prepare serial dilutions of Abemaciclib in the appropriate cell culture medium. Remove the existing medium from the wells and add 100  $\mu$ L of the diluted compound solutions. Include a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Viability Assessment:** Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

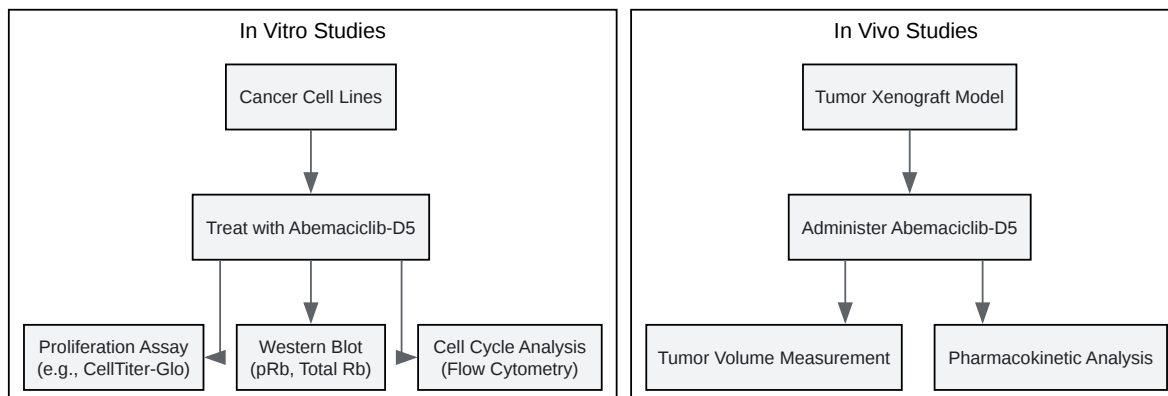
- **Data Analysis:** Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration ( $IC_{50}$ ) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

## Western Blot Analysis for Rb Phosphorylation

This protocol is designed to detect changes in the phosphorylation status of the Retinoblastoma protein upon treatment with Abemaciclib.

- **Cell Treatment and Lysis:** Seed cells in 6-well plates and treat with various concentrations of Abemaciclib for 24 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA protein assay.
- **SDS-PAGE and Transfer:** Load equal amounts of protein (20-30  $\mu$ g) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Rb (Ser780, Ser807/811) and total Rb overnight at 4°C.
- **Detection:** Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

General Experimental Workflow for Abemaciclib Studies



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## References

- 1. [file.medchemexpress.com](https://www.medchemexpress.com) [file.medchemexpress.com]
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